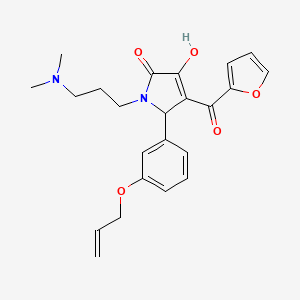
5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(Allyloxy)phenyl)-1-(3-(Dimethylamino)propyl)-4-(Furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is an organic compound that has garnered attention for its unique structural and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(Allyloxy)phenyl)-1-(3-(Dimethylamino)propyl)-4-(Furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one generally involves multi-step organic synthesis. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the allyloxy, dimethylamino, and furan-2-carbonyl groups through specific functionalization reactions. These steps typically require controlled temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods: Scaling up the synthesis for industrial production might involve optimizing reaction conditions to maximize efficiency and minimize cost. Large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization are employed.
化学反応の分析
Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Solvents like dichloromethane, ethanol, and water are often used, depending on the reaction requirements.
Major Products: The reactions can produce derivatives with different functional groups, enhancing the compound's utility in various applications.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a precursor for synthesizing more complex molecules, enabling the study of reaction mechanisms and the development of novel materials.
Biology: Its structure allows for interactions with biological macromolecules, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Industrially, it could be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
作用機序
Comparison: Compared to similar compounds, such as pyrrol-2-one derivatives, 5-(3-(Allyloxy)phenyl)-1-(3-(Dimethylamino)propyl)-4-(Furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties.
類似化合物との比較
3-hydroxy-1H-pyrrol-2(5H)-one derivatives
Furan-2-carbonyl substituted pyrroles
Allyloxyphenyl compounds
Dimethylaminopropyl functionalized molecules
生物活性
The compound 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule characterized by a unique structure that includes a pyrrole ring, an allyloxy group, and a dimethylamino moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of the compound is C23H26N2O4 and it features several functional groups that contribute to its biological activity. The presence of the furan-2-carbonyl and hydroxyl groups enhances its potential interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anti-cancer properties, potentially inhibiting tumor growth through various mechanisms.
- Anti-inflammatory Effects : Similar compounds have shown promise as COX-II inhibitors, suggesting that this compound may also exhibit anti-inflammatory properties.
- Neuroprotective Effects : The dimethylamino group is often associated with neuroprotective activities, indicating potential applications in treating neurodegenerative disorders.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- COX Enzyme Inhibition : The compound's structural similarity to known COX inhibitors suggests it may inhibit cyclooxygenase enzymes, thus reducing inflammation and pain.
- Cell Proliferation Inhibition : Studies indicate that compounds with similar structures can inhibit cell proliferation in cancerous cells by inducing apoptosis or cell cycle arrest.
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Allyloxy substitution, pyrrole ring | Potential anti-cancer activity |
| 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-phenyl}-2(5H)-pyrrole | Similar pyrrole and dimethylamino groups | Anti-inflammatory properties |
| 1-[3-(dimethylamino)propyl]-5-(furan-2-yloxycarbonyl)-4-hydroxy-pyrrolidinones | Shares furan and dimethylamino moieties | Neuroprotective effects |
Case Studies
Several studies have explored the biological activity of related compounds:
- In vitro Studies : A study demonstrated that compounds similar to the target compound exhibited significant inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM, indicating promising anti-inflammatory potential .
- In vivo Models : Research involving animal models has shown that derivatives of this compound can reduce inflammation significantly compared to standard drugs like Celecoxib .
特性
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-4-13-29-17-9-5-8-16(15-17)20-19(21(26)18-10-6-14-30-18)22(27)23(28)25(20)12-7-11-24(2)3/h4-6,8-10,14-15,20,27H,1,7,11-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPELIZIFTLZBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














